TM5441

Übersicht

Beschreibung

TM5441 is an orally bioavailable inhibitor of plasminogen activator inhibitor 1 (PAI-1), a serine-protease inhibitor involved in thrombosis. It decreases survival of HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cancer cells with IC50 values ranging from 13.9 to 51.1 µM. This compound inhibits branching of human umbilical vein endothelial cells (HUVECs) in a vasculature assay in vitro when used at a concentration of 50 µM but does not affect HUVEC survival or apoptosis. It also disrupts tumor vasculature in HT1080 and HCT116 mouse xenograft models when used at a dose of 20 mg/kg per day. This compound prevents hypertension and cardiac hypertrophy and reduces periaortic fibrosis induced by L-NAME. It protects against high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice when administered concurrently with a high-fat diet or after glucose tolerance has developed. This compound also increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient mice, a mouse model of aging.

TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. This compound protects against high-fat diet-induced obesity and adipocyte injury in mice.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TM 5441 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine Benzoesäure-Derivate enthält. Die wichtigsten Schritte umfassen:

Bildung des Benzoesäurekerns: Die Synthese beginnt mit der Chlorierung eines Benzoesäure-Derivats, um ein Chloratom an der gewünschten Stelle einzuführen.

Amidierungsreaktion: Die chlorierte Benzoesäure wird dann einer Amidierungsreaktion mit einem geeigneten Amin unterzogen, um die Amidbindung zu bilden.

Etherbildung: Der nächste Schritt beinhaltet die Bildung einer Etherbindung durch Reaktion des Amids mit einem geeigneten Alkohol-Derivat.

Abschließende Modifikationen:

Industrielle Produktionsmethoden

Die industrielle Produktion von TM 5441 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

TM 5441 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: TM 5441 kann Oxidationsreaktionen unterliegen, insbesondere am Furanring, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können an den Amid- und Etherbindungen auftreten, was zur Bildung reduzierter Produkte führt.

Substitution: Das Chloratom in TM 5441 kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Formen von TM 5441 und substituierte Analoga mit verschiedenen funktionellen Gruppen .

Analyse Chemischer Reaktionen

Types of Reactions

TM 5441 undergoes various chemical reactions, including:

Oxidation: TM 5441 can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the amide and ether linkages, resulting in the formation of reduced products.

Substitution: The chlorine atom in TM 5441 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of TM 5441, and substituted analogs with various functional groups .

Wissenschaftliche Forschungsanwendungen

Obesity and Metabolic Disorders

Key Findings:

- Weight Loss : Mice treated with TM5441 showed a statistically significant reduction in weight gain after 16 weeks compared to those not receiving the treatment .

- Hepatic Steatosis : Early administration of this compound prevented the progression of hepatic steatosis in mice fed a high-fat diet .

Cancer Therapeutics

This compound has demonstrated potential anti-tumor effects in various cancer models. In vivo studies using xenotransplanted mice with HT1080 and HCT116 tumors revealed that this compound induced apoptosis in tumor cells and disrupted tumor vasculature, leading to reduced tumor growth . The pharmacokinetics of this compound indicated effective plasma concentrations that correlate with its therapeutic effects.

Key Findings:

- Tumor Growth Inhibition : this compound administration resulted in increased apoptosis rates among tumor cells, although the overall impact on tumor size was not statistically significant .

- Vascular Disruption : The compound affected endothelial cell behavior in vitro, inhibiting branching in a 3D Matrigel assay, which is critical for tumor angiogenesis .

Renoprotective Effects

Recent studies have explored the renoprotective effects of this compound in models of diabetes-induced kidney injury. The compound has shown promise in preventing renal fibrosis and inflammation without triggering bleeding risks associated with other anticoagulants . This highlights its potential as a safer alternative for managing diabetic complications.

Key Findings:

- Kidney Injury Prevention : this compound exhibited protective effects against diabetic kidney injury by inhibiting fibrosis and inflammation markers .

- Safety Profile : Unlike traditional anticoagulants, this compound does not induce bleeding episodes, making it a viable option for patients with coexisting conditions .

Data Summary Table

Case Study 1: Obesity Management

Case Study 2: Cancer Treatment

A study investigating the effects of this compound on xenograft tumors revealed that treatment resulted in enhanced apoptosis rates among cancer cells. Although the reduction in tumor size was not statistically significant, the observed vascular disruption indicates potential for further development as an anti-cancer agent.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TM 5611: Ein neueres Analogon mit verbesserten pharmakokinetischen Eigenschaften.

Einzigartigkeit von TM 5441

Biologische Aktivität

Key Mechanistic Insights:

- Inhibition of Fibrosis : TM5441 has been shown to significantly reduce extracellular matrix (ECM) accumulation and fibrosis in high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) models. It decreases mRNA levels of fibrogenic genes such as TGF-β1 and collagen IV, indicating its anti-fibrotic properties .

- Enhancement of Mitochondrial Function : In HepG2 cells, this compound treatment upregulates mitochondrial biogenesis-related genes like PGC-1α and NRF2 in the presence of TNF-α, suggesting a protective effect against inflammation-induced mitochondrial dysfunction .

- Weight Loss and Lipolysis : In obese mouse models, this compound promotes lipolysis and enhances weight loss when combined with dietary modifications. This is linked to increased expression of lipolytic enzymes in adipose tissue .

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy across various preclinical models, particularly in addressing obesity-related complications and cardiovascular diseases.

Summary of Findings:

Case Studies

Several case studies have highlighted the clinical relevance of this compound's biological activity:

- Hypertensive Patients : A study indicated that this compound effectively reduced markers associated with vascular senescence and fibrosis in hypertensive animal models. The treatment did not significantly alter blood pressure but improved structural vascular changes .

- Cancer Treatment : In xenotransplanted mice with tumors, this compound treatment led to significant tumor growth inhibition and increased apoptosis rates compared to controls. Although not statistically significant, these results suggest potential benefits in cancer therapy .

Eigenschaften

IUPAC Name |

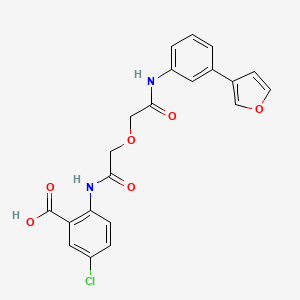

5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGMLMAPVODXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.